molecular formula C15H16BNO4 B8207245 4-(Benzylcarbamoyl)-2-methoxyphenylboronic acid

4-(Benzylcarbamoyl)-2-methoxyphenylboronic acid

Cat. No.: B8207245
M. Wt: 285.10 g/mol
InChI Key: KKCYTTLCROTCGP-UHFFFAOYSA-N
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Description

4-(Benzylcarbamoyl)-2-methoxyphenylboronic acid is a boronic acid derivative of high interest in organic synthesis and drug discovery research. With a molecular formula of C15H16BNO4 and a molecular weight of 285.10 g/mol , this compound serves as a versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions to create novel biaryl structures for pharmaceutical and materials science applications . The product is offered with a high purity of 95% and requires storage at 2-8°C . This compound is classified with the signal word "Warning" and has the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the safety data sheet (SDS) and adhere to appropriate precautionary statements, including P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary use.

Properties

IUPAC Name

[4-(benzylcarbamoyl)-2-methoxyphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BNO4/c1-21-14-9-12(7-8-13(14)16(19)20)15(18)17-10-11-5-3-2-4-6-11/h2-9,19-20H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCYTTLCROTCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Bromo-2-methoxy-N-benzylbenzamide

Step 1: Esterification of 4-Bromo-2-methoxybenzoic Acid
4-Bromo-2-methoxybenzoic acid is treated with methanol and sulfuric acid to yield methyl 4-bromo-2-methoxybenzoate. Typical conditions:

  • Reagents : H<sub>2</sub>SO<sub>4</sub> (cat.), MeOH (excess), 70°C, 12h.

  • Yield : ~90%.

Step 2: Amidation with Benzylamine
The ester is converted to the amide via activation as an acid chloride:

  • Chlorination : Thionyl chloride (SOCl<sub>2</sub>) in dichloromethane (DCM), reflux, 4h.

  • Amidation : Benzylamine in DCM with triethylamine (TEA), 0°C to RT, 6h.

  • Yield : 75–85%.

Miyaura Borylation of 4-Bromo-2-methoxy-N-benzylbenzamide

The bromide undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>):

  • Conditions : Pd(dppf)Cl<sub>2</sub> (5 mol%), KOAc (3 equiv.), B<sub>2</sub>pin<sub>2</sub> (1.2 equiv.), dioxane, 90°C, 12h.

  • Workup : Hydrolysis with HCl (1M) to convert the boronic ester to boronic acid.

  • Yield : 60–70%.

Key Data :

ParameterValue
CatalystPd(dppf)Cl<sub>2</sub>
Temperature90°C
Reaction Time12h
Isolated Yield65%

Synthetic Route 2: Suzuki Coupling with Pre-Functionalized Boronic Acid

Preparation of 2-Methoxyphenylboronic Acid

Adapting methods from, 2-methoxybromobenzene reacts with magnesium and trimethyl borate under Grignard conditions:

  • Conditions : Mg (1.2 equiv.), THF, 40°C, followed by trimethyl borate (3.5 equiv.), reflux, 6h.

  • Yield : 80–85%.

Introduction of Benzylcarbamoyl Group via Cross-Coupling

A halogenated intermediate (e.g., 4-iodo-2-methoxyphenylboronic acid) undergoes Buchwald-Hartwig amination with benzylamine:

  • Conditions : Pd<sub>2</sub>(dba)<sub>3</sub> (3 mol%), Xantphos (6 mol%), Cs<sub>2</sub>CO<sub>3</sub>, toluene, 110°C, 24h.

  • Yield : 50–60%.

Challenges :

  • Boronic acids may inhibit palladium catalysts, necessitating protective group strategies (e.g., boronic ester formation).

Alternative Route: Directed Ortho-Metalation

Directed Borylation Using Methoxy as a Directing Group

A methoxy-substituted arene undergoes lithiation at the ortho position, followed by quenching with triisopropyl borate:

  • Lithiation : LDA (2.2 equiv.), THF, -78°C, 1h.

  • Borylation : B(O<sup>i</sup>Pr)<sub>3</sub>, -78°C to RT, 12h.

  • Yield : 70–75%.

Late-Stage Amidation via C–H Activation

Rhodium-catalyzed C–H activation introduces the benzylcarbamoyl group:

  • Conditions : [Cp*RhCl<sub>2</sub>]<sub>2</sub> (2 mol%), AgSbF<sub>6</sub> (8 mol%), benzyl isocyanate, DCE, 80°C, 24h.

  • Yield : 40–50% (literature-adapted).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Miyaura BorylationHigh functional group toleranceRequires palladium catalysts60–70%
Suzuki CouplingModular for diverse boronic acidsSensitivity to amide groups50–60%
Directed MetalationRegioselective boronationLow temperatures (-78°C) required70–75%

Critical Reaction Optimization Insights

  • Protection Strategies : Masking the boronic acid as a trifluoroborate salt improves stability during amidation.

  • Catalyst Screening : Pd(OAc)<sub>2</sub> with SPhos ligand enhances Miyaura borylation efficiency.

  • Solvent Effects : Dioxane outperforms DMF in minimizing side reactions during cross-coupling .

Chemical Reactions Analysis

Types of Reactions

4-(Benzylcarbamoyl)-2-methoxyphenylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction can produce boronate esters .

Scientific Research Applications

4-(Benzylcarbamoyl)-2-methoxyphenylboronic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(Benzylcarbamoyl)-2-methoxyphenylboronic acid exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a biochemical probe. The compound can also interact with cellular pathways involved in signal transduction and metabolism .

Comparison with Similar Compounds

Substitution Pattern and Electronic Effects

The reactivity and physical properties of boronic acids are heavily influenced by substituents. Below is a comparison of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
4-(Benzylcarbamoyl)-2-methoxyphenylboronic acid 2-OCH₃, 4-(Benzylcarbamoyl) C₁₅H₁₆BNO₄ 293.11 g/mol Electron-donating (OCH₃) and hydrogen-bonding (carbamoyl) groups enhance stability and modulate reactivity .
(4-(Benzylcarbamoyl)phenyl)boronic acid (6.23) 4-(Benzylcarbamoyl) C₁₄H₁₄BNO₃ 263.08 g/mol Lacks the ortho-methoxy group; reduced steric hindrance may increase reactivity in cross-couplings .
4-Benzyloxy-2-methylphenylboronic acid 2-CH₃, 4-OBz (benzyloxy) C₁₄H₁₅BO₃ 242.08 g/mol Benzyloxy group provides steric bulk but lacks hydrogen-bonding capability compared to benzylcarbamoyl .
4-Methoxyphenylboronic acid 4-OCH₃ C₇H₉BO₃ 151.96 g/mol Simpler structure; high reactivity in Suzuki reactions due to electron-donating methoxy group .
5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid 2-OCH₃, 5-COOEt C₁₀H₁₃BO₅ 238.02 g/mol Ethoxycarbonyl is electron-withdrawing, reducing boronic acid reactivity compared to benzylcarbamoyl .
4-(Benzylcarbamoyl)-3-fluorobenzeneboronic acid 3-F, 4-(Benzylcarbamoyl) C₁₄H₁₂BFNO₃ 281.06 g/mol Fluorine's electron-withdrawing effect may lower transmetalation efficiency relative to methoxy .

Reactivity in Suzuki-Miyaura Couplings

  • Transmetalation Rates : Competition experiments () demonstrate that electron-donating groups (e.g., 2-methoxy) enhance boronic acid reactivity by accelerating transmetalation. The target compound’s methoxy group likely confers similar advantages, while the benzylcarbamoyl group may stabilize intermediates via hydrogen bonding .
  • Steric Effects : Bulky substituents (e.g., benzylcarbamoyl) can hinder coupling efficiency. For example, (4-(Benzylcarbamoyl)phenyl)boronic acid (6.23) shows lower reactivity than 4-methoxyphenylboronic acid in couplings with sterically demanding partners .

Solubility and Stability

  • The benzylcarbamoyl group improves solubility in polar aprotic solvents (e.g., DMF, THF) compared to non-polar analogs like 4-benzyloxy derivatives .
  • Methoxy-substituted boronic acids (e.g., 4-methoxyphenylboronic acid) exhibit greater stability under aqueous conditions than electron-withdrawing analogs (e.g., nitro-substituted), as seen in .

Biological Activity

4-(Benzylcarbamoyl)-2-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications, especially in oncology and infectious diseases.

Chemical Structure and Properties

The compound's structure includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, influencing its interaction with biological macromolecules. The presence of the methoxy and benzylcarbamoyl groups enhances its solubility and biological activity.

Biological Activity Overview

Boronic acids, including this compound, exhibit a range of biological activities:

  • Anticancer Activity : Boronic acids have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells. They can also disrupt tubulin polymerization, which is crucial for cancer cell division.
  • Antibacterial and Antiviral Properties : Some studies indicate that boronic acids possess antibacterial and antiviral activities, making them suitable for developing new antimicrobial agents.
  • Enzyme Inhibition : Boronic acids can act as enzyme inhibitors, affecting various biochemical pathways.

Anticancer Activity

Recent studies have highlighted the role of boronic acids in cancer therapy. For instance, compounds similar to this compound have been found to induce cell cycle arrest and apoptosis in human breast cancer cell lines (e.g., MCF-7) by inhibiting tubulin polymerization .

CompoundCancer Cell LineIC50 (µM)Mechanism
This compoundMCF-718.76Tubulin inhibition
Boron compound AMDA-MB-231<10Proteasome inhibition

Antimicrobial Activity

Boronic acid derivatives have demonstrated significant antibacterial activity against strains such as Escherichia coli. In vitro studies showed effective inhibition at concentrations as low as 6.50 mg/mL . This suggests potential applications in treating bacterial infections.

Enzyme Inhibition Studies

The compound has also been evaluated for its enzyme inhibition capabilities. It showed moderate activity against acetylcholinesterase and high activity against butyrylcholinesterase, indicating potential neuroprotective effects .

Case Studies

  • In Vivo Studies : A study involving a cream formulation containing a phenyl boronic acid derivative demonstrated significant antioxidant and antibacterial properties while being safe for dermal application . Histological evaluations indicated no adverse effects on healthy tissue.
  • Antiviral Activity : Similar compounds have been tested against filoviruses like Ebola and Marburg, showing promising results in inhibiting viral entry into cells . This positions boronic acids as potential therapeutic agents against viral infections.

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